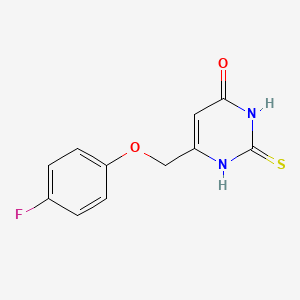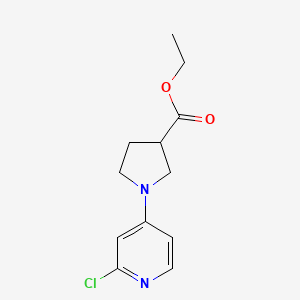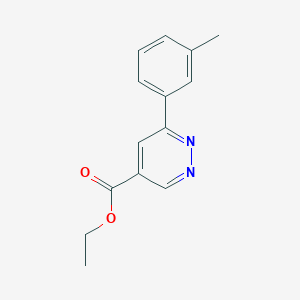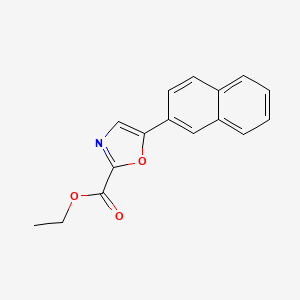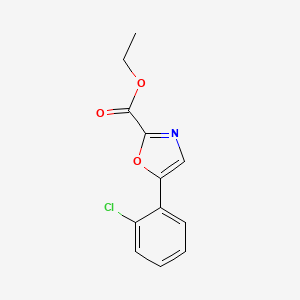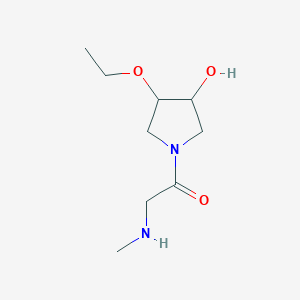
1-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, also known as EHPME, is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Biodegradation and Fate in Environmental Contexts
- Biodegradation of Gasoline Ethers : Research on the biodegradation and fate of gasoline ether oxygenates, like ethyl tert-butyl ether (ETBE), in soil and groundwater offers insights into microbial degradation pathways of related compounds. The aerobic biodegradation pathway starts with hydroxylation, leading to the formation of several intermediates, demonstrating the environmental fate and potential for microbial remediation of ether-containing pollutants (Thornton et al., 2020).
Pharmacological and Biological Research Applications
Urinary Carcinogen Metabolites in Tobacco Research : The measurement of human urinary carcinogen metabolites provides critical information about tobacco use and its link to cancer. This research emphasizes the importance of analyzing specific metabolites to understand carcinogen exposure and metabolism in humans, relevant to studying the metabolic pathways of various compounds including pyrrolidinyl derivatives (Hecht, 2002).
Toxicity of Aminoxyl Radicals : A study on the toxicity of aminoxyl radicals, which shares structural features with pyrrolidine derivatives, found these compounds to possess low toxicity and non-mutagenicity, suggesting potential for safe applications in various fields, including medicinal chemistry and pharmacology (Sosnovsky, 1992).
Antimetastatic Compounds and SAR : Research on antimetastatic compounds with various functional groups, including pyrrolidine derivatives, highlights the significance of structural activity relationships (SAR) in designing effective anticancer drugs. The study suggests that specific functional group modifications can enhance anticancer activities, which is crucial for developing new therapeutic agents (Liew et al., 2020).
properties
IUPAC Name |
1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-14-8-6-11(5-7(8)12)9(13)4-10-2/h7-8,10,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNPWSVWLYFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



